molecular formula C10H19N5S B1409488 Terbutryn-d5 CAS No. 1219804-47-3

Terbutryn-d5

Cat. No.: B1409488
CAS No.: 1219804-47-3
M. Wt: 246.39 g/mol
InChI Key: IROINLKCQGIITA-YRYIGFSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terbutryn-d5 is a stable isotope-labeled compound, specifically a deuterated form of Terbutryn. It is a selective herbicide belonging to the triazine class of compounds. The molecular formula for this compound is C10H14D5N5S, and it has a molecular weight of 246.39 g/mol . This compound is primarily used in environmental analysis and testing due to its stable isotope labeling, which allows for precise and accurate measurements.

Biochemical Analysis

Biochemical Properties

Terbutryn D5 (ethyl D5) plays a significant role in biochemical reactions, particularly in the study of herbicide interactions with biological systems. It interacts with several enzymes and proteins involved in the photosynthetic electron transport chain. Specifically, Terbutryn D5 (ethyl D5) inhibits the photosystem II complex by binding to the D1 protein, thereby blocking electron transport and disrupting the photosynthetic process . This interaction is crucial for understanding the herbicidal activity and environmental impact of triazine compounds.

Cellular Effects

The effects of Terbutryn D5 (ethyl D5) on various cell types and cellular processes are profound. In photosynthetic organisms, such as algae and cyanobacteria, Terbutryn D5 (ethyl D5) inhibits photosynthesis by disrupting the electron transport chain . This leads to reduced growth rates and altered gene expression related to photosystem repair and toxin production. In non-photosynthetic cells, Terbutryn D5 (ethyl D5) can affect cellular metabolism and signaling pathways, although these effects are less well-studied.

Molecular Mechanism

At the molecular level, Terbutryn D5 (ethyl D5) exerts its effects primarily through the inhibition of the photosystem II complex. By binding to the D1 protein, it prevents the transfer of electrons from the primary electron donor to the plastoquinone pool . This inhibition disrupts the entire photosynthetic electron transport chain, leading to a cessation of ATP and NADPH production, which are essential for carbon fixation and other metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terbutryn D5 (ethyl D5) can change over time. The compound is relatively stable, but its herbicidal activity can degrade under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to Terbutryn D5 (ethyl D5) can lead to adaptive responses in photosynthetic organisms, such as the upregulation of genes involved in stress response and photosystem repair .

Dosage Effects in Animal Models

The effects of Terbutryn D5 (ethyl D5) vary with different dosages in animal models. At low doses, the compound may have minimal impact on non-target organisms. At higher doses, Terbutryn D5 (ethyl D5) can exhibit toxic effects, including oxidative stress and disruption of metabolic processes . These effects highlight the importance of dosage control in environmental and toxicological studies.

Metabolic Pathways

Terbutryn D5 (ethyl D5) is involved in several metabolic pathways, primarily related to its role as a photosystem II inhibitor. It interacts with enzymes such as cytochrome b6f complex and plastoquinone, which are crucial components of the photosynthetic electron transport chain . The inhibition of these pathways leads to a buildup of reactive oxygen species and subsequent oxidative stress in photosynthetic organisms.

Transport and Distribution

Within cells and tissues, Terbutryn D5 (ethyl D5) is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and environmental conditions . Once inside the cell, Terbutryn D5 (ethyl D5) localizes primarily to the chloroplasts, where it exerts its inhibitory effects on the photosystem II complex .

Subcellular Localization

The subcellular localization of Terbutryn D5 (ethyl D5) is predominantly within the chloroplasts of photosynthetic organisms. The compound targets the thylakoid membranes, where the photosystem II complex is located . This specific localization is facilitated by the lipophilic nature of Terbutryn D5 (ethyl D5), allowing it to integrate into the lipid bilayer of the thylakoid membranes and interact directly with the photosystem components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbutryn-d5 involves the deuteration of Terbutryn. The process typically includes the introduction of deuterium atoms into the ethyl group of Terbutryn. This can be achieved through various methods, including the use of deuterated reagents and catalysts under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or methanol and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to verify the isotopic purity and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions

Terbutryn-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .

Scientific Research Applications

Analytical Chemistry

Quantification and Detection
Terbutryn-d5 serves as an internal standard in analytical methods for quantifying terbutryn and its metabolites in environmental samples. Its stable isotopic composition allows for accurate calibration and improved detection limits in mass spectrometry analyses. For instance, studies have shown that using this compound can enhance the limits of detection (LOD) and quantification (LOQ) for terbutryn in water samples, facilitating the monitoring of this herbicide in aquatic environments .

Table 1: LOD and LOQ for this compound

SubstanceLOD (ng/L)LOQ (ng/L)
This compound0.040.20

Environmental Monitoring

Biocide Pathways
Research has utilized this compound to trace the pathways and sources of biocides in urban environments. For example, a study identified the presence of terbutryn and its transformation products (TPs) in drainage systems, highlighting its leaching potential from surfaces treated with biocides . The use of this compound allowed researchers to ascertain the concentrations of various compounds accurately.

Case Study: Urban Runoff Analysis
In an urban runoff study, this compound was employed to assess the contamination levels in stormwater systems. The findings indicated significant concentrations of terbutryn and its TPs, emphasizing the need for effective management strategies to mitigate environmental impacts .

Toxicological Research

Endocrine Disruption Studies
this compound has been instrumental in toxicological assessments focusing on endocrine disruptors. It has been used to evaluate the effects of terbutryn on aquatic organisms, providing insights into its potential impacts on wildlife and ecosystems. For instance, studies have demonstrated that exposure to terbutryn can lead to alterations in reproductive behaviors and stress responses in species like Daphnia magna .

Table 2: Effects of Terbutryn on Aquatic Organisms

OrganismEndpoint MeasuredObserved Effect
Daphnia magnaReproductive successDecreased offspring
Mytilus sppBiomarkers of stressIncreased lipid peroxidation

Food Safety Testing

Contaminant Detection in Food Products
this compound is also applied in food safety testing to detect pesticide residues in agricultural products. Its use as an internal standard improves the reliability of methods for simultaneous determination of multiple contaminants, including pesticides and veterinary drugs . The ability to quantify these substances accurately is crucial for ensuring food safety and compliance with regulatory standards.

Mechanism of Action

Terbutryn-d5 exerts its effects by inhibiting photosynthesis in plants. It targets the photosynthetic reaction center, specifically the cytochrome c subunit, and disrupts the electron transport chain. This inhibition prevents the synthesis of essential molecules required for plant growth, ultimately leading to the death of the plant . The molecular targets involved include the reaction center proteins H, L, and M chains in photosynthetic organisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Terbutryn-d5 include:

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for more precise and accurate analytical measurements. This makes it particularly valuable in environmental and biological studies where accurate quantification is essential .

Biological Activity

Terbutryn-d5, a deuterated derivative of the herbicide terbutryn, is primarily used in agricultural applications for its efficacy in controlling unwanted vegetation. Understanding its biological activity is crucial for assessing its environmental impact and potential risks to non-target organisms. This article delves into the biological activity of this compound, focusing on its toxicity, mechanisms of action, and implications for ecological health.

Overview of Terbutryn

Terbutryn (chemical name: 2-(ethylamino)-4-(tert-butylamino)-6-(methylthio)-1,3,5-triazine) is a triazine herbicide that inhibits photosynthesis in target plants by blocking the electron transport chain in chloroplasts. Its widespread use in agriculture raises concerns regarding its persistence in the environment and potential toxicity to aquatic organisms and other non-target species.

1. Developmental Toxicity in Zebrafish

Recent studies have demonstrated that terbutryn induces significant developmental toxicity in zebrafish (Danio rerio). In an experiment where zebrafish embryos were exposed to varying concentrations of terbutryn (2, 4, and 6 mg/L), several adverse effects were observed:

  • Survivability : A marked reduction in survival rates was noted with increasing concentrations.
  • Morphological Changes : Embryos exhibited reduced body and eye sizes, along with edema in the yolk sac.
  • Apoptosis : Exposure led to increased cell death via apoptosis, as evidenced by acridine orange staining techniques.
  • Gene Expression Alterations : Changes in gene expression related to organ development were identified, indicating terbutryn's disruptive effects on normal embryonic development .

The primary mechanism through which terbutryn exerts its toxic effects involves the disruption of cellular processes essential for normal development. The following pathways have been implicated:

  • Photosynthetic Inhibition : By inhibiting photosynthesis, terbutryn affects energy production in plants and algae, leading to ecosystem imbalances.
  • Neurodevelopmental Impacts : The neurotoxic effects observed in zebrafish suggest potential risks to vertebrate nervous system development .
  • Vascular Toxicity : Alterations in blood vessel formation were noted, which could have long-term implications for organismal health.

Case Study 1: Environmental Monitoring

A study conducted on the sources and pathways of biocides, including this compound, highlighted its presence in urban runoff. Samples collected from drainage pipes revealed concentrations exceeding predicted no-effect concentrations (PNEC) for surface water. This indicates a high leaching potential and raises concerns about the compound's persistence and accumulation in aquatic environments .

Case Study 2: Biochemical Analysis

In a biochemical analysis aimed at assessing multiple contaminants, this compound was identified alongside other pesticides. The study employed advanced analytical techniques to determine the presence of these compounds in food products, underscoring the need for rigorous monitoring of agricultural chemicals .

Research Findings Summary Table

Study Findings Implications
Zebrafish Developmental ToxicityReduced survivability; morphological changes; apoptosisIndicates significant risk to aquatic life during exposure
Environmental MonitoringHigh leaching potential; concentrations above PNECSuggests risk of contamination in surface waters
Biochemical AnalysisPresence detected in food productsHighlights need for monitoring pesticide residues

Properties

IUPAC Name

2-N-tert-butyl-6-methylsulfanyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i1D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROINLKCQGIITA-YRYIGFSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)SC)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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